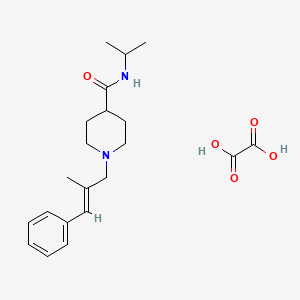![molecular formula C18H11N3 B5399249 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been widely used in scientific research due to its unique properties. CIV is a fluorescent probe that can be used to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways.
Wirkmechanismus
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile works by binding to proteins or ligands and undergoing a conformational change that results in a change in its fluorescence properties. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has a high quantum yield and a large Stokes shift, which makes it an ideal fluorescent probe for studying protein-protein interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a wide range of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its high quantum yield, large Stokes shift, and non-toxic nature. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be used in a wide range of biological systems without affecting their normal function. The limitations of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its relatively high cost and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are many future directions for research on 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. One area of research is the development of new fluorescent probes based on the structure of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. These probes could have improved properties such as higher quantum yields, larger Stokes shifts, and improved specificity for certain proteins or ligands. Another area of research is the use of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in live-cell imaging to study protein-protein interactions and intracellular signaling pathways in real-time. Finally, 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile could be used in drug discovery to screen for compounds that bind to specific proteins or ligands.
Synthesemethoden
The synthesis of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile involves the reaction of 3-bromo-4-cyanobenzonitrile with indole-3-carbaldehyde in the presence of a palladium catalyst. The reaction yields 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile as a yellow powder with a purity of over 95%. The purity of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be further increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be conjugated to proteins or peptides to study their interactions with other proteins or ligands. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can also be used to study the activation of intracellular signaling pathways such as the MAPK/ERK pathway and the JAK/STAT pathway.
Eigenschaften
IUPAC Name |
3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c19-10-13-4-3-5-14(8-13)15(11-20)9-16-12-21-18-7-2-1-6-17(16)18/h1-9,12,21H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCFTAWOGRDOD-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)
![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)


![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)

![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)

![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)
